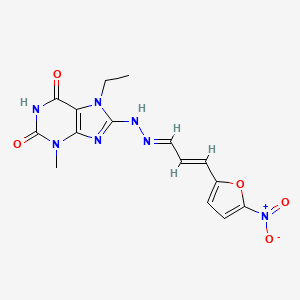![molecular formula C17H17ClN2O3 B5779969 2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)
2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AC-42, and it has been found to have a wide range of biochemical and physiological effects. In
作用機序
AC-42 acts as a selective inhibitor of PKC enzymes by binding to the regulatory domain of the enzyme. This binding prevents the activation of the enzyme, which in turn leads to a decrease in the phosphorylation of downstream targets. The inhibition of PKC by AC-42 has been shown to enhance LTP in the hippocampus by increasing the surface expression of AMPA receptors, which are critical for synaptic plasticity. AC-42 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-kB, a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
AC-42 has a wide range of biochemical and physiological effects. In addition to its effects on PKC and AMPA receptors, AC-42 has been shown to modulate the activity of other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. AC-42 has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In terms of physiological effects, AC-42 has been found to improve cognitive function in animal models, and it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
AC-42 has several advantages for use in lab experiments. It is a synthetic compound that can be prepared in large quantities with high purity. AC-42 has also been extensively characterized in terms of its chemical and physical properties, which makes it a reliable tool for scientific research. However, there are also some limitations to the use of AC-42 in lab experiments. One limitation is that AC-42 is a relatively new compound, and its long-term effects on biological systems are not yet fully understood. Another limitation is that AC-42 is a potent inhibitor of PKC enzymes, which may have unintended effects on other signaling pathways.
将来の方向性
There are several future directions for research on AC-42. One area of research is the development of more selective inhibitors of PKC enzymes. AC-42 is a potent inhibitor of PKC enzymes, but it also inhibits other signaling pathways, which may limit its therapeutic potential. Another area of research is the investigation of the long-term effects of AC-42 on biological systems. AC-42 has shown promise as a tool for the treatment of neurodegenerative diseases, but more research is needed to fully understand its effects on the brain. Finally, there is also potential for the use of AC-42 in the development of new cancer therapies. AC-42 has been shown to induce apoptosis in cancer cells, and further research may lead to the development of more effective treatments for cancer.
合成法
AC-42 is a synthetic compound that can be prepared using a multistep process. The synthesis of AC-42 involves the reaction of 2-(4-aminophenoxy) acetamide with 3-chloro-4-methylphenyl isocyanate in the presence of a base. The resulting product is then acetylated to obtain AC-42. The synthesis of AC-42 has been optimized to improve yields and purity, and it is now a well-established method in the field of organic chemistry.
科学的研究の応用
AC-42 has been extensively studied for its potential applications in scientific research. One of the most promising applications of AC-42 is in the field of neuroscience. AC-42 has been shown to be a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in the regulation of synaptic plasticity and memory formation. AC-42 has been found to enhance long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. AC-42 has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(4-acetamidophenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-4-14(9-16(11)18)20-17(22)10-23-15-7-5-13(6-8-15)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCABFHHRBZURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)



![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)